Kadsurenin M
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Overview
Description
Kadsurenin M is a natural compound found in the roots of the traditional Chinese medicinal plant, Kadsura coccinea. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In recent years, there has been a growing interest in the synthesis and application of Kadsurenin M in scientific research.
Scientific Research Applications
Platelet-Activating Factor (PAF) Antagonism
Kadsurenin M, along with other neolignans from Piper kadsura, has been studied for its potential as a platelet-activating factor (PAF) antagonist. PAF is involved in various inflammatory and thrombotic processes. Research has shown that compounds like kadsurenin M can inhibit PAF, suggesting potential therapeutic applications in conditions related to inflammation and thrombosis (Ma, Han, & Liu, 1993).
Molecular Structure Analysis
The molecular structure of kadsurenin M, among other neolignans, has been elucidated through various studies. Understanding the molecular structure is crucial for assessing its biological activity and potential therapeutic applications. These studies provide insights into how structural variations can influence the biological activities of these compounds (Jiang, Mak, & Fung, 2003).
Total Synthesis
The total synthesis of kadsurenin M has been achieved, which is a significant step in drug development and research. The ability to synthesize these compounds in the laboratory allows for more extensive research and potential modification to enhance therapeutic effects (Wang, Wu, Pan, & Yang, 2002).
Neuroprotection in Cerebral Ischemia
Studies have explored the role of kadsurenin M in neuroprotection, particularly in the context of cerebral ischemia. Research indicates that it may play a role in modulating molecular pathways associated with ischemia, suggesting potential applications in stroke and other neurodegenerative conditions (Xu, 2004).
Pharmacokinetics and Drug Interaction Studies
Understanding the pharmacokinetics of kadsurenin M, including its absorption, distribution, metabolism, and excretion, is crucial for its potential therapeutic use. Studies have also looked at its interaction with other drugs, which is important for understanding potential drug combinations or contraindications (Huang, Lin, Wu, & Tsai, 2009).
properties
CAS RN |
150133-00-9 |
---|---|
Product Name |
Kadsurenin M |
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C19H20O5/c1-11-14-7-12(10-20)8-17(23-4)19(14)24-18(11)13-5-6-15(21-2)16(9-13)22-3/h5-11,18H,1-4H3/t11-,18-/m0/s1 |
InChI Key |
XBEUHOWSGYZENI-VOJFVSQTSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)OC |
SMILES |
CC1C(OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)OC |
synonyms |
7S,8S-3,4,3'-trimethoxy-7'-oxo-nor-8',9'-7.O.4',8,5'-neolignan kadsurenin M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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